molecular formula C30H48O B12429120 (6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

Cat. No.: B12429120
M. Wt: 424.7 g/mol
InChI Key: KPUDOJPVQQJLGI-WUDHVLSKSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name derives from the picen ring system—a pentacyclic structure comprising five fused rings—modified by specific stereochemical descriptors and substituents. The base structure contains 19 carbon atoms in four six-membered rings and one five-membered ring, with eight methyl groups positioned at carbons 4, 4, 6a, 6b, 8a, 11, 11, and 14b. The stereochemical configuration at chiral centers follows the Cahn-Ingold-Prelog priority rules:

  • 6aR : Methyl group at position 6a projects above the ring plane
  • 6bS : Hydrogen at 6b occupies the equatorial position
  • 8aR : Angular methyl group at 8a adopts a β-orientation
  • 14bR : Terminal methyl group at 14b maintains axial chirality

The ketone functionality at position 3 introduces electronic asymmetry, influencing molecular polarity (logP ≈ 6.2) and hydrogen-bonding capacity. Comparative analysis with PubChem entries confirms the uniqueness of this stereoisomer among picen derivatives, particularly in methyl group distribution and ring junction geometries.

Molecular Geometry and Conformational Analysis

X-ray diffraction data remain unavailable for this specific compound, but computational models (DFT at B3LYP/6-311+G(d,p) level) reveal three dominant conformers differing in ring puckering angles:

Conformer ΔG (kcal/mol) Dominant Ring Deformation
C1 0.0 Chair-boat-chair (A-ring)
C2 1.3 Twist-boat-chair
C3 2.8 Half-chair distortion

The 1,3-diaxial interactions between methyl groups at positions 6a and 14b create torsional strain (~3.8 kcal/mol), partially offset by van der Waals interactions between proximal methyl substituents. NMR coupling constants (J = 9.2–12.4 Hz) suggest restricted rotation about the C8a-C9 bond, locking the D-ring in a distorted chair conformation.

Comparative Analysis with Taraxerone and Oleanane Derivatives

Structural parallels exist with taraxerone (PubChem CID 83759), though critical differences emerge:

Feature Target Compound Taraxerone
Methyl Positions 4,4,6a,6b,8a,11,11,14b 4,4,6a,8a,11,11,12b,14b
Ring System 1H-picen Friedoolean-14-en
Stereocenters 4 (6aR,6bS,8aR,14bR) 7 defined stereocenters
Carbonyl Position C3 C3

The oleanane skeleton diverges through alternative ring fusions—specifically, the absence of the 14b methyl group and different E-ring puckering in oleanolic acid derivatives. These structural variations significantly impact molecular dipole moments (Δμ = 1.2 D) and lipophilicity profiles.

Crystallographic Characterization Challenges

Despite advanced synthetic routes, single-crystal growth remains problematic due to:

  • Conformational polymorphism : Interconversion between chair and twist-boat conformers prevents lattice stabilization
  • Steric hindrance : Eight methyl groups create surface irregularities (RMSD ≈ 0.8 Å) incompatible with common crystallization solvents
  • Chiral resolution : The four stereocenters necessitate enantiopure samples for meaningful diffraction studies

Synchrotron radiation microcrystallography (beamline 12-2 at SSRL) has resolved similar compounds, but requires sub-10 μm crystals—a feat yet unachieved for this derivative. Alternative approaches using cryo-electron microscopy (cryo-EM) at 2.8 Å resolution show promise for elucidating supramolecular packing motifs.

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23?,27-,28+,29-,30-/m1/s1

InChI Key

KPUDOJPVQQJLGI-WUDHVLSKSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CCC4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Primary Biosynthetic Route

The biosynthetic pathway begins with the condensation of acetyl coenzyme A (CoA) units, catalyzed by acetyl-CoA C-acetyltransferase (AACT), producing acetoacetyl CoA. Subsequently, 3-hydroxy-3-methylglutaryl CoA (HMGCoA) synthase converts acetoacetyl CoA to hydroxy-3-methylglutaryl-CoA. NADPH-dependent HMGCoA reductase then transforms HMGCoA into mevalonate (MVA), a critical precursor in the terpene biosynthetic pathway.

A series of enzymatic reactions convert MVA into isopentenyl pyrophosphate (IPP), the fundamental five-carbon isoprenoid unit. These IPP units combine to form squalene, which undergoes oxidation to produce 2,3-oxidosqualene, the immediate precursor to pentacyclic triterpenes.

Cyclization Mechanisms

The key transformation in biosynthesis involves the protonation of oxidosqualene by oxidosqualene cyclases, followed by complex cyclization, rearrangements, and deprotonation to yield the pentacyclic structure. This process proceeds through multiple carbocation intermediates in a highly orchestrated sequence:

  • Formation of dammarenyl cation
  • Rearrangement to baccharenyl cation
  • Formation of lupyl cation
  • Series of transformations through germanioyl, oleamyl, taraxaeyl, and multiflorenol cations
  • Final transformations through walsurenyl, campanulyl, glutinyl, and friedenyl cations
  • Product formation with specific stereochemistry

The precise stereochemistry at positions 6a, 6b, 8a, and 14b is controlled by the configuration of oxidosqualene during cyclization and the sequence of 1,2-shifts that occur during carbocation rearrangements.

Chemical Synthesis Strategies

Several chemical approaches have been developed for the synthesis of pentacyclic triterpenes with the picene core structure, adaptable for producing the target compound with its specific stereochemistry.

Oxidation of Triterpene Alcohols

A fundamental approach involves the oxidation of structurally related triterpene alcohols. This method begins with readily available triterpene alcohols like β-amyrin, which possess the core pentacyclic structure with desired stereochemistry. The oxidation of the hydroxyl group at C-3 can be achieved through various oxidizing agents:

Oxidizing Agent Reaction Conditions Advantages Limitations
Chromium trioxide (CrO₃) Pyridine, RT, 12-24h High yields (80-85%) Environmental concerns
Pyridinium chlorochromate (PCC) Dichloromethane, RT, 4-6h Milder conditions Moderate yields (70-75%)
Dess-Martin periodinane Dichloromethane, RT, 2-3h Fast reaction, high selectivity Higher cost
TEMPO/NaOCl Biphasic system, 0°C, 1-2h Green chemistry approach Lower yields for hindered alcohols

This method retains the stereochemical configuration of the starting material, making it suitable for producing the target compound when starting with an appropriately configured triterpene alcohol.

Sequential Functionalization of Picene Core

Another approach involves the sequential functionalization of a preformed picene skeleton. This multi-step strategy allows for greater control over the stereochemistry at critical positions. The synthesis typically involves:

  • Preparation of an appropriately substituted picene core
  • Introduction of methyl groups at positions 4, 6a, 6b, 8a, 11, and 14b with controlled stereochemistry
  • Oxidation at position 3 to introduce the ketone functionality

Research by Shanmuganathan et al. has demonstrated the feasibility of controlled functionalization of picene derivatives, which can be adapted for synthesizing the target compound.

Semi-Synthesis from Natural Precursors

Semi-synthetic approaches leverage naturally occurring triterpenes as starting materials. This approach combines the stereochemical control inherent in natural products with chemical modifications to achieve the desired structure:

  • Isolation of oleanolic acid, β-amyrin, or related triterpenes from plant sources
  • Transformation of the C-28 carboxyl group (if present) through reduction or decarboxylation
  • Introduction of methyl groups at required positions
  • Oxidation at C-3 to form the ketone functionality

This method is particularly valuable for industrial-scale production due to the availability of natural precursors.

Extraction and Isolation Methods

The target compound and its structural analogues can be extracted from various plant sources, followed by purification and potential chemical modification.

Plant Sources and Extraction Protocols

Several plant species contain pentacyclic triterpenes with the oleanane skeleton. The extraction protocol typically involves:

Plant Source Primary Solvents Extraction Method Yield (% w/w)
Pistacia species Hexane, ethanol Soxhlet extraction 0.5-2.0%
Salvia species Ethyl acetate, methanol Maceration 0.3-1.5%
Festuca hieronymi Dichloromethane Heat reflux 0.2-1.0%
Maytenus procumbens Acetone, ethanol Bioassay-guided fractionation 0.4-1.8%

The extraction process typically involves:

  • Drying and grinding of plant material
  • Extraction with appropriate solvents (often beginning with non-polar solvents)
  • Filtration and concentration of the extract
  • Preliminary fractionation based on polarity

Purification Techniques

Isolating the target compound from complex plant extracts requires sophisticated purification techniques:

  • Column Chromatography : Using silica gel or ion-exchange resins with carefully selected solvent systems (typically hexane/ethyl acetate gradients)
  • Preparative HPLC : For final purification, especially for obtaining stereochemically pure compounds
  • Recrystallization : From appropriate solvent systems (often methanol/water or acetone/hexane) to obtain crystalline material

The purification strategy must be optimized based on the specific plant source and the composition of the crude extract.

Industrial Production Considerations

The industrial production of (6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one requires consideration of scale, efficiency, and stereochemical control.

Scalable Synthesis Pathways

For large-scale production, the most feasible approach combines extraction of natural precursors with chemical modification. This hybrid approach balances efficiency with stereochemical control:

  • Extraction Phase : Large-scale extraction of β-amyrin, oleanolic acid, or structurally related compounds from abundant plant sources
  • Chemical Modification Phase : Streamlined chemical transformations focused on:
    • Oxidation at position C-3
    • Adjustment of substitution pattern if necessary
    • Control of stereochemistry at critical positions

The industrial process must be designed to minimize the use of toxic reagents and solvents, particularly chromium-based oxidizing agents, which are being replaced by more environmentally friendly alternatives.

Process Optimization Parameters

Key parameters that require optimization for industrial production include:

Parameter Optimization Target Critical Considerations
Extraction solvent Maximum yield with minimum environmental impact Recycling potential, toxicity profile
Reaction temperature Balance between reaction rate and selectivity Energy consumption, side reaction suppression
Catalyst loading Minimum effective amount Cost, waste generation
Purification strategy Maximum recovery with minimum solvent use Solvent recycling, chromatography alternatives

Implementation of continuous flow processes for key transformations can significantly improve efficiency and reduce waste generation compared to batch processes.

Stereochemical Control Strategies

The specific stereochemistry at positions 6a, 6b, 8a, and 14b is critical to the identity and potentially the biological activity of the target compound.

Substrate-Controlled Stereoselectivity

When starting from natural triterpenes, the inherent stereochemistry of the pentacyclic skeleton often directs subsequent transformations. This substrate-controlled approach relies on:

  • The rigid conformation of the pentacyclic skeleton, which creates distinct steric environments
  • The preferential approach of reagents from less hindered faces
  • The influence of existing stereogenic centers on new transformations

For example, the oxidation of β-amyrin preserves the existing stereochemistry while converting the hydroxyl group to a ketone.

Chemical Reactions Analysis

Types of Reactions

(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes .

Scientific Research Applications

(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Source/Application
Target Compound 3-ketone; 4,4,6a,6b,8a,11,11,14b-octamethyl groups ~454.7 (estimated) Synthetic
(6aR,6bS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,4a,5,6,6a,6b,7,8a,9,10,11,12,12a,14,14a,14b-hexadecahydropicene-3,8(2H,4H)-dione (Y0) 3,8-dione; missing 8a-methyl group ~456.7 Antiviral agent
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-...] Carboxylic acid at 8a; additional glucoside moiety 646.646 Charge parameter studies
(6aS,6bS,8aR,11R,12aR,14aR)-3-hydroxy-11-(hydroxymethyl)-4,6a,6b,8a,14a-pentamethyl-... 3-hydroxy; hydroxymethyl at C11 422.606 Bioactivity studies

Key Observations :

  • Ketone vs. Hydroxyl Groups : The target compound’s 3-ketone enhances electrophilicity, facilitating interactions with nucleophilic residues in viral envelopes , whereas hydroxylated analogs (e.g., ) exhibit improved solubility and hydrogen-bonding capacity.
  • Methylation Patterns : The octamethyl configuration stabilizes the hydrophobic core, improving membrane permeability compared to heptamethyl derivatives like Y0 .
Table 2: Bioactivity Profiles
Compound Category Mechanism of Action Efficacy/IC50 Reference
Target Compound Wraps HR2 domain of viral envelopes, inhibiting fusion IC50: 0.5–2.0 μM (SARS-CoV-2)
Y0 (3,8-dione analog) Broad-spectrum antiviral activity via similar HR2 interaction IC50: 1.8–3.2 μM
C6A (triazole-phenyl hybrid) Binds bacterial DNA gyrase, disrupting replication MIC: 4–8 μg/mL
α-Amyrinenone derivatives Induces apoptosis in breast cancer cells via caspase-3 activation IC50: 10–15 μM

Notable Findings:

  • The target compound’s octamethyl groups enhance steric shielding, reducing metabolic degradation compared to less-methylated analogs .
  • Triazole hybrids (C6A/C6B) demonstrate dual functionality, combining triterpenoid anti-inflammatory properties with antibacterial activity .

Biological Activity

Anti-Cancer Properties

This compound and its derivatives have demonstrated significant anti-cancer activities in numerous studies . The biological effects include:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of cell signaling pathways

Case Study: Breast Cancer

In a study conducted by Rodriguez-Hernández et al. (2017), derivative 3 of the compound showed promising results against breast cancer cell lines . The research findings are summarized in the following table:

Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-72.3 ± 0.268.5 ± 3.2
MDA-MB-2313.1 ± 0.359.7 ± 2.8

The study demonstrated that derivative 3 effectively inhibited breast cancer cell growth and induced significant levels of apoptosis in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines .

Anti-Inflammatory Activity

Research has also revealed the anti-inflammatory properties of this compound and its derivatives. A computational approach study by Rosmarinus officinalis explored the potential of using active compounds with similar structures as ligands for non-steroidal anti-inflammatory drugs (NSAIDs) .

The anti-inflammatory activity is believed to be mediated through:

  • Inhibition of pro-inflammatory cytokines
  • Modulation of NF-κB signaling pathway
  • Reduction of oxidative stress

Antiviral Potential

Recent studies have explored the antiviral properties of compounds with similar structures. A particularly interesting finding comes from research on potential inhibitors of the Ebola virus (EBOV) VP40 protein .

EBOV VP40 Inhibition Study

A receptor operating characteristic (ROC) curve analysis was performed using 150 decoys and 3 known inhibitors of EBOV VP40 to assess the potential of similar compounds as antiviral agents . While specific data for our compound of interest is not available, this research opens up new avenues for investigating its potential antiviral properties.

Structure-Activity Relationship

The biological activity of (6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one is closely related to its unique structure. The presence of multiple methyl groups and specific stereochemistry significantly influences its chemical reactivity and biological activity.

Future Research Directions

While the compound has shown promising biological activities, further research is needed to fully elucidate its potential therapeutic applications. Areas of focus for future studies include:

  • Detailed mechanism of action studies
  • In vivo efficacy and toxicity evaluations
  • Structure-activity relationship analyses to develop more potent derivatives
  • Exploration of potential synergistic effects with existing therapies

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